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Leucocianidol in a Network Pharmacology Study

The table below summarizes the role and key findings for leucocianidol from a 2023 network pharmacology

and molecular docking study aimed at exploring the mechanism of Bergenia species in treating HCC [1] [2].

Aspect

Findings for Leucocianidol

Source

Screening Criteria

Pharmacokinetic
Properties

Network Topology
(Degree)

Experimental
Validation

One of four active phytochemicals selected from several Bergenia species
(including B. ciliata and B. purpurascens) [1] [2].

Oral Bioavailability (OB) > 30%; Drug-Likeness (DL) > 0.18 [1] [2].

OB: 30.84%; DL: 0.27; Molecular Weight: 306.29 g/mol [1] [2].

Degree = 41, indicating interactions with 41 potential gene targets in the
compound-target network [1] [2].

The study did not select leucocianidol for further experimental validation (e.g.,
molecular docking or cell viability assays). Subsequent analysis focused on (+)-
catechin gallate and B-sitosterol [1] [2].
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Detailed Experimental Workflow

The study followed a common and rigorous network pharmacology workflow to identify and preliminarily

validate the active compounds. The diagram below outlines the key steps, highlighting where leucocianidol

was included and where it was excluded from further analysis.
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Network Pharmacology Workflow for Leucocianidol
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Based on this workflow, the following are the key experimental protocols cited in the study [1] [2]:

¢ Bioactive Compound Screening: Active compounds from Bergenia species were screened from
database and literature-mined libraries using Oral Bioavailability (OB = 30%) and Drug-likeness
(DL = 0.18) as key ADME (Absorption, Distribution, Metabolism, Excretion) criteria.

e Target and Disease Gene Prediction: Putative targets of the bioactive compounds were predicted
using the SwissTargetPrediction and STITCH databases. HCC-related genes were collected from
the GeneCards and DisGeNET databases.

¢ Network Construction and Analysis: A compound-target network was built using Cytoscape
software. The Network Analyzer Cytoscape plug-in calculated topological parameters (e.g.,
Degree) to identify influential compounds and targets.

¢ Protein-Protein Interaction (PPI) Analysis: The common targets were input into the STRING
database to build a PPI network, specifying Homo sapiens and a high confidence score (0.700). The
resulting network was analyzed with Cytoscape.

¢ Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes
(KEGG) pathway enrichment analyses were performed on the 98 common targets using R software
and the ClusterProfiler package.

e Experimental Validation: The top hub genes (STAT3, MAPK3, SRC) were validated via molecular
docking using AutoDock software. The top compounds, (+)-catechin gallate and B-sitosterol, were
further tested in in vitro cell viability assays on HepG2 cells (human liver cancer cell line) using
a CCK-8 assay after 24 hours of treatment.

Interpretation and Insights for Researchers

Based on the available data, here are some key points for your research:

¢ Promising Multi-Target Profile: Leucocianidol's high degree value (41) in the compound-target
network suggests it has a multi-targeting mechanism of action, which is a key focus of network
pharmacology and desirable for treating complex diseases like cancer [1] [2].

¢ Lack of Direct Comparative Data: This study does not offer a head-to-head comparison between
leucocianidol and other similar compounds. Its potential was noted computationally but not pursued
experimentally in this work.

¢ Focus on Other Compounds: In this particular study, (+)-catechin gallate (which showed the
highest degree value of 47) and B-sitosterol were prioritized for further validation. These compounds
demonstrated significant binding scores in molecular docking and reduced cell viability in experiments

[1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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